4,6-dichloro-1H-benzimidazole
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Overview
Description
4,6-Dichloro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound that is commonly used in organic synthesis and pharmaceutical research . It is a white to off-white solid that is soluble in organic solvents . It has been studied for its potential pharmacological properties, particularly as an anti-parasitic and anti-cancer agent .
Synthesis Analysis
Benzimidazole derivatives are synthesized by a variety of methods . One such method involves the use of 5,6-dichloro-2-phenyl-1H-benzimidazole as a starting material . The synthesis of benzimidazole derivatives is an active area of research, with recent advances focusing on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular formula of this compound is C7H5Cl3N2 . It is a bicyclic molecule composed of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
This compound is a white to off-white solid that is soluble in organic solvents . Its average mass is 223.487 Da and its monoisotopic mass is 221.951828 Da .Scientific Research Applications
Antiprotozoal and Antibacterial Activities
4,6-dichloro-1H-benzimidazole derivatives exhibit significant antiprotozoal and antibacterial activities. For instance, compounds like 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole have shown potent effectiveness against Gram-positive bacteria, and some derivatives are notably more active against protozoa like Giardia intestinalis and Trichomonas vaginalis than standard treatments like metronidazole (Andrzejewska et al., 2004).
Inhibitory Activities
Some this compound derivatives are effective urease inhibitors. For example, certain synthesized derivatives have shown promising enzyme inhibitory activity, with one compound demonstrating an IC50 value of 0.06µM. Molecular docking studies were conducted to understand the binding mode of these compounds (Menteşe et al., 2017).
Structural and Chemical Analysis
Research on this compound also includes detailed structural and chemical analysis. Studies have focused on the synthesis of specific derivatives and their subsequent characterization using techniques like NMR, crystal structure determination, and molecular docking, which offer insights into their physical and chemical properties (Kazimierczuk et al., 1989; Kaynak et al., 2008; Latosinska et al., 2014).
Future Directions
Benzimidazole and its derivatives, including 4,6-dichloro-1H-benzimidazole, are attracting increasing interest in drug discovery due to their broad range of chemical and biological properties . Future research may focus on the development of novel and potent imidazole- and benzimidazole-containing drugs .
Mechanism of Action
Target of Action
4,6-Dichloro-1H-Benzimidazole, like other benzimidazole derivatives, has been found to interact with several biological targets. These include urease enzymes and Bcl-2 proteins , which play crucial roles in various biological processes.
Urease enzymes are involved in the hydrolysis of urea into ammonia and carbon dioxide, a critical process in nitrogen metabolism in organisms. On the other hand, Bcl-2 proteins are key regulators of apoptosis, the programmed cell death process, and are often overexpressed in cancer cells .
Mode of Action
The interaction of this compound with its targets leads to significant changes in their function. As a urease inhibitor, it prevents the normal functioning of the enzyme, thereby disrupting nitrogen metabolism . When interacting with Bcl-2 proteins, it acts as an inhibitor, promoting apoptosis and potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of urease enzymes disrupts the urea cycle, a critical biochemical pathway for nitrogen disposal. This can lead to an accumulation of urea and a decrease in the production of ammonia .
In the case of Bcl-2 proteins, their inhibition can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human hepatic microsomes .
Result of Action
The inhibition of urease enzymes by this compound can potentially disrupt the growth and survival of organisms that rely on these enzymes for nitrogen metabolism .
Its action on Bcl-2 proteins can lead to the induction of apoptosis in cancer cells, potentially inhibiting tumor growth and proliferation .
properties
IUPAC Name |
4,6-dichloro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXODJLJFIYQDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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